molecular formula C12H16N4OS B2673859 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923695-90-3

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2673859
CAS No.: 923695-90-3
M. Wt: 264.35
InChI Key: QLDJUHMVHDCHKE-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring.

    Substitution: The furan and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted furan and piperidine derivatives.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    DNA Interaction: It can intercalate into DNA, disrupting its function and leading to cell death.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may enhance its interaction with biological targets compared to similar compounds with different ring structures.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c18-12-14-13-11(15-6-2-1-3-7-15)16(12)9-10-5-4-8-17-10/h4-5,8H,1-3,6-7,9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDJUHMVHDCHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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